molecular formula C9H13NO5 B055898 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid CAS No. 123000-45-3

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid

Cat. No.: B055898
CAS No.: 123000-45-3
M. Wt: 215.2 g/mol
InChI Key: YPCIKCQPODDZAT-LYFYHCNISA-N
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Description

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a sophisticated chiral cyclopentane derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a critical, stereochemically defined advanced intermediate in the synthetic pathways of various prostaglandin analogs and other bioactive molecules. The defined (1S,2R,3S) stereochemistry is crucial for imparting the desired biological activity in the final targets, mimicking natural stereoisomers. Its key structural features—a reactive nitroalkane group and a keto-acid moiety—provide versatile handles for further chemical elaboration. The nitromethyl group can be transformed into carbonyl functionalities (via the Nef reaction) or other functional groups, enabling strategic carbon-chain elongation and ring annulation. Concurrently, the carboxylic acid allows for esterification or amide coupling, and the ketone is amenable to reduction or nucleophilic addition. Researchers utilize this building block to explore structure-activity relationships (SAR) in prostanoid receptor binding, develop novel synthetic methodologies for complex natural products, and create libraries of compounds for high-throughput screening. This high-purity material is intended For Research Use Only, to support the discovery and development of new therapeutic agents and synthetic tools.

Properties

IUPAC Name

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCIKCQPODDZAT-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)[C@H]([C@@H]1C[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352119
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123000-45-3
Record name AC1LEXQW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1S-(1β,2α,3β)]-(+)-3-Methyl-2-(nitromethyl)-5-oxocyclopentaneacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Enzymatic Hydrolysis of Racemic Esters

A stereoselective route employs alkaline serine endopeptidase to hydrolyze racemic (1-4C alkyl)-2-acetylaminohydroxyphenylarsonic acid 3-(2-oxocyclopentyl)propionic esters. Key steps include:

  • Reagents : Immobilized Protex6L enzyme, sodium carbonate (pH 6.2–6.8), methylene dichloride (MDC).

  • Mechanism : Enzymatic resolution selectively cleaves the (2S)-ester enantiomer, yielding 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid with 97% enantiomeric excess (ee) .

  • Workup : Acidification to pH 3, MDC extraction, and crystallization in butanone achieve 98.8% purity .

Table 1: Enzymatic Hydrolysis Optimization

ParameterOptimal ConditionYield (%)Purity (%)ee (%)
Enzyme Loading0.75 g/350 mL3598.897
pH6.2–6.8
Crystallization SolventButanone98.8

Nitroalkane Addition to α,β-Unsaturated Esters

This method leverages Michael addition of nitromethane to α,β-unsaturated esters, followed by cyclization:

  • Nitroalkylation :

    • Reagents : Nitromethane, tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF).

    • Conditions : 70°C, 6–18 hours.

    • Intermediate : Ethyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate.

  • Hydrogenation and Cyclization :

    • Catalyst : Raney nickel or Pd/C under H₂ (40 psi).

    • Outcome : Lactam intermediate hydrolyzed with HCl to yield the target acid.

Table 2: Nitroalkane Route Performance

StepCatalyst/SolventTemperatureYield (%)
NitroalkylationTBAF/THF70°C85–90
HydrogenationRaney Ni/MeOH30°C95
HydrolysisHCl/dioxaneReflux65–70

Stereocontrolled Reduction of γ-Keto-Acid Precursors

A high-precision approach uses K-Selectride® to reduce γ-keto-acid intermediates:

  • Substrate : [(1S,2R,3S)-3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid.

  • Reduction :

    • Reagent : K-Selectride® (1.3 equiv) in THF at -78°C.

    • Quench : NaOH/H₂O₂ to stabilize the product.

  • Outcome : 97.5% ee after recrystallization.

Table 3: Stereochemical Control via K-Selectride®

ParameterConditionResult
Temperature-78°CPrevents racemization
Equivalents1.3Complete conversion
WorkupNH₄Cl washRemoves boron byproducts

Industrial-Scale Adaptations

Continuous Flow Reactor Optimization

For large-scale production, nitroalkane addition is adapted to continuous flow systems :

  • Benefits : Enhanced heat transfer, reduced reaction time (2–4 hours vs. 18 hours batch).

  • Catalyst Recycling : Pd/C filtration and reuse lower costs.

Crystallization Protocols

  • Solvent Screening : Butanone outperforms ethyl acetate in purity (98.8% vs. 95%).

  • Resin Purification : Amberlite® 15 resin removes residual D-isomers.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStrengthsLimitationsScalability
Enzymatic HydrolysisHigh ee (97%), mild conditionsSlow kinetics, enzyme costModerate
Nitroalkane AdditionHigh yield (95%), scalableRequires high-pressure H₂Industrial
K-Selectride® ReductionExceptional stereocontrolCryogenic conditions, costLab-scale

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitromethyl group can be reduced to an amine.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is not fully understood. it is believed to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit histone deacetylases (HDACs), which regulate gene expression, and the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules, emphasizing functional groups, molecular weights, and biological implications:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance/Solubility
2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid (Target) C₁₀H₁₃NO₅ 231.22 Nitromethyl, 5-oxocyclopentyl, acetic acid Hypothesized prostaglandin analog; polar groups suggest moderate solubility in ethanol/water .
2-[(1R,2S)-2-[(2Z)-5-hydroxypent-2-en-1-yl]-3-oxocyclopentyl]acetic acid C₁₂H₁₈O₄ 226.27 Hydroxypentenyl, 3-oxocyclopentyl Metabolite with increased hydrophilicity; hydroxyl group enhances solubility in polar solvents .
Limaprost [(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid] C₂₂H₃₆O₅ 380.52 Hydroxy, methyl, 5-oxocyclopentyl Prostaglandin analog; antianginal/vasodilatory effects; soluble in organic solvents .
Alprostadil [7-{(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl}heptanoic acid] C₂₀H₃₄O₅ 354.48 Hydroxy, octenyl, 5-oxocyclopentyl Vasodilator (erectile dysfunction); soluble in ethanol/tetrahydrofuran; insoluble in water .
2-[(1R,2R,3aS,9aS)-1-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2-hydroxy-...]acetic acid C₂₄H₃₄O₆ 434.53 Cyclohexyl, hydroxyl, bicyclic framework Complex pharmacokinetics due to bulky substituents; lower solubility in aqueous media .

Stereochemical and Pharmacological Implications

  • Stereochemistry : The target compound’s (1S,2R,3S) configuration distinguishes it from stereoisomers like (1R,2S,3R)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl acetic acid (), which may exhibit divergent receptor-binding affinities .
  • Nitromethyl Group: This electron-withdrawing group increases acidity at the acetic acid moiety (pKa ~3-4), contrasting with hydroxyl-bearing analogs (e.g., Limaprost, pKa ~4.5-5.5).
  • Prostaglandin Analogs : Limaprost and Alprostadil share the 5-oxocyclopentyl core but utilize hydroxyl and alkyl chains for receptor interactions. The target’s nitromethyl may sterically hinder binding to prostaglandin receptors, necessitating structural optimization for therapeutic use .

Solubility and Stability

  • However, nitro groups can decompose under acidic or reductive conditions, posing stability challenges absent in prostaglandin analogs .
  • Alprostadil’s long alkyl chain reduces water solubility, whereas the target’s compact structure may offer better bioavailability .

Biological Activity

The compound 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is a derivative of cyclopentane and has garnered interest due to its potential biological activities. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be analyzed through its molecular formula and stereochemistry. The compound features a cyclopentane ring substituted with a nitromethyl group and an acetic acid moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of cyclopentane have been documented to possess antibacterial and antifungal activities. The nitromethyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against microbial strains.

CompoundActivity TypeMIC (μg/mL)Reference
5eAntibacterial3.12
5fAntibacterial3.12

Cytotoxicity

Cytotoxic assays have shown that compounds similar to this compound can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in cancer cells.

CompoundCell LineLC50 (μg/mL)Reference
5cBrine Shrimp5.7
5dBrine Shrimp5.7

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The presence of nitro groups often leads to increased oxidative stress in target cells, contributing to their cytotoxicity.
  • Membrane Disruption : Lipophilic compounds can integrate into cellular membranes, leading to disruption and cell death.

Case Studies

A series of studies have evaluated the biological effects of related compounds:

  • Study on Antibacterial Activity : A study demonstrated that triazole derivatives exhibited potent antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values comparable to those observed in preliminary tests for this compound .
  • Cytotoxic Evaluation : Another investigation highlighted the cytotoxic potential of similar compounds in brine shrimp lethality assays, suggesting that structural modifications could enhance bioactivity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing nitro-substituted cyclopentane derivatives like 2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid?

  • Methodology : Nitro-substituted cyclopentane derivatives are typically synthesized via Michael addition or nitromethylation of cyclopentenone precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed. Post-synthetic modifications, such as oxidation of nitromethyl groups to carboxylic acids, require careful optimization of reaction conditions (e.g., pH, temperature) to avoid racemization . Purification is achieved via column chromatography or preparative HPLC, with structural validation using 1H^1H/13C^{13}C NMR and mass spectrometry (MS) .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodology : Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy are critical for determining spatial proximity of protons in the cyclopentane ring. For example, cross-peaks between the nitromethyl group and adjacent methyl/hydroxyl protons can resolve stereochemistry. High-resolution MS and X-ray crystallography (if crystals are obtainable) provide complementary validation. Comparative analysis with literature NMR data for similar compounds (e.g., cyclopentyl acetic acid derivatives) is essential .

Q. What quality control protocols ensure the purity of nitro-substituted cyclopentane derivatives for biological assays?

  • Methodology : Purity ≥95% is typically verified via reverse-phase HPLC with UV detection (λ = 210–254 nm). Residual solvents and byproducts are quantified using gas chromatography (GC-MS). For chiral purity, chiral HPLC columns or polarimetry are employed. Stability under storage conditions (e.g., −20°C in inert atmospheres) is assessed via accelerated degradation studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitromethyl group in aqueous environments?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the electronic effects of the nitromethyl group on cyclopentane ring strain and hydrolysis pathways. Solvent effects (e.g., water) are incorporated via continuum solvation models. Experimental validation involves kinetic studies under varying pH and ionic strength, monitored by 1H^1H NMR or LC-MS .

Q. What experimental designs address contradictions in reported biological activity data for nitro-substituted cyclopentane derivatives?

  • Methodology : Use a split-plot factorial design to isolate variables such as stereochemistry, substituent positioning, and assay conditions (e.g., cell line variability). For example:

  • Main plots : Compound stereoisomers (1S,2R,3S vs. other configurations).
  • Subplots : Cell lines (e.g., HEK293 vs. HepG2).
  • Replicates : ≥3 independent experiments with blinded analysis.
    Statistical tools (ANOVA, Tukey’s test) identify significant interactions between variables .

Q. How to assess the environmental fate of this compound in aquatic ecosystems?

  • Methodology : Conduct OECD 308/309 guideline studies to measure biodegradation, photolysis, and adsorption to sediment/water matrices. Use LC-MS/MS to track transformation products (e.g., amine derivatives from nitro reduction). Ecotoxicity is evaluated via Daphnia magna acute toxicity tests and algal growth inhibition assays. Partition coefficients (log KowK_{ow}) are calculated via shake-flask methods .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for cyclopentane ring protons?

  • Methodology : Variations often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or temperature during acquisition. Standardize experimental conditions and cross-reference with databases (e.g., PubChem, NIST). For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies spin-spin coupling and 13C^{13}C assignments .

Q. Why do biological assays show conflicting results for enantiomers of this compound?

  • Methodology : Enantiomeric purity must be confirmed via chiral HPLC. Differences in receptor binding affinity (e.g., GPCRs or enzymes) are explored using molecular docking simulations. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability) identify enantiomer-specific bioavailability .

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